(R)-1-[4-(trifluoromethyl)phenyl]butylamine
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Overview
Description
®-1-[4-(trifluoromethyl)phenyl]butylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often include the use of visible light irradiation to promote the formation of the trifluoromethyl radical, which then reacts with the phenyl ring.
Industrial Production Methods
In industrial settings, the production of ®-1-[4-(trifluoromethyl)phenyl]butylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-[4-(trifluoromethyl)phenyl]butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1-[4-(trifluoromethyl)phenyl]butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
®-1-[4-(methyl)phenyl]butylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
®-1-[4-(fluoromethyl)phenyl]butylamine: Contains a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
®-1-[4-(trifluoromethyl)phenyl]butylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m1/s1 |
InChI Key |
BJCDMWISPSWROB-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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